3-Allyl-3-hydroxycyclohexanone
Description
Significance of Substituted Cyclohexanones as Synthetic Intermediates and Building Blocks
Substituted cyclohexanones are foundational scaffolds in organic synthesis, prized for their utility in constructing complex molecular architectures. nih.gov These cyclic ketones are not merely simple intermediates; they are considered privileged structures in medicinal chemistry and drug discovery, frequently appearing in FDA-approved drugs and bioactive natural products. nih.govnih.govillinois.edu Their rigid, six-membered ring provides a reliable platform for introducing various functional groups with stereochemical control.
The versatility of the cyclohexanone (B45756) framework allows for its elaboration into a diverse array of carbocyclic and heterocyclic systems. nih.gov For instance, they serve as precursors for bridged bicyclic nitrogen scaffolds like the 6-azabicyclo[3.2.1]octane ring system, which is a core component of numerous natural and synthetic molecules with significant biological activity, including azaprophen (B9026) and cocaine analogues. nih.govillinois.edu The development of methods for the convergent synthesis of highly functionalized cyclohexanones remains a high-priority objective for organic chemists due to their wide-ranging applications. nih.gov
Overview of Hydroxyketones in Complex Molecule Construction
Hydroxyketones, particularly α-hydroxy ketones (or acyloins), are another class of exceptionally valuable building blocks in organic synthesis. acs.orgwikipedia.org The presence of both a hydroxyl and a ketone group within the same molecule imparts a unique reactivity profile, allowing them to act as versatile synthetic intermediates. evitachem.commdpi.com This dual functionality enables a wide variety of synthetic manipulations, making them key precursors for other important structures such as diols and amino alcohols. acs.orgwikipedia.org
The significance of the α-hydroxy ketone motif is underscored by its presence in a wide range of biologically active compounds. These include antidepressants, antitumor antibiotics like Olivomycin A, and inhibitors of farnesyl transferase. acs.org Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically enriched α-hydroxy ketones is a major focus of research in the pharmaceutical industry. acs.orgbohrium.com
Rationalization for the Focus on 3-Allyl-3-hydroxycyclohexanone
The compound this compound emerges as a molecule of particular interest by combining the key features of both substituted cyclohexanones and hydroxyketones. It is a tertiary α-hydroxy ketone, a structural motif whose synthesis presents a notable challenge, especially in an enantiomerically pure form. frontiersin.org The synthesis of such chiral tertiary homoallylic alcohols is a widely utilized method for carbon-carbon bond formation. frontiersin.orgnih.gov
The strategic importance of this compound is threefold. First, it is built upon the robust and synthetically versatile cyclohexanone chassis. Second, it possesses a tertiary alcohol, a common feature in complex natural products. Third, and crucially, it features an allyl group. This terminal alkene serves as a versatile functional handle, opening up a plethora of possibilities for subsequent chemical transformations, such as oxidation, reduction, or cross-coupling reactions. The synthesis of the related 2-allyl-2-hydroxycyclohexanone has been explored as a key step in the total synthesis of complex alkaloids like histrionicotoxin, demonstrating the power of this type of building block. sci-hub.ru Therefore, this compound represents a highly functionalized and synthetically attractive intermediate for the construction of more complex molecular targets.
Historical Context of Allylation Reactions in Ketone Chemistry
The synthesis of this compound is achieved through the allylation of a ketone, a fundamental carbon-carbon bond-forming reaction with a rich history. nih.govthieme-connect.com The addition of an allyl group to a carbonyl compound is a long-established and powerful tool in the synthetic chemist's arsenal. frontiersin.orgnih.gov
The evolution of this reaction showcases major advancements in organometallic chemistry:
Early Discoveries: The reaction's origins trace back to the late 19th and early 20th centuries with the use of stoichiometric allylmetal reagents. Key milestones include the use of zinc (1876) and magnesium (Grignard reagents, 1904). nih.govthieme-connect.com These were later followed by the development of reagents based on boron (1964), tin (1967), and silicon (1976). nih.govthieme-connect.com
Grignard and Barbier Reactions: A fundamental distinction in methodology appeared early on. The Grignard reaction involves the pre-formation of the organomagnesium reagent before its addition to the ketone. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com In contrast, the Barbier reaction is a one-pot process where the metal, allyl halide, and carbonyl compound are all present from the start. arkat-usa.orgucl.ac.uk
Catalysis and Enantioselectivity: A major leap forward was the development of catalytic and, subsequently, enantioselective allylation reactions. The first catalytic enantioselective carbonyl allylation was reported in 1991 by Yamamoto. nih.gov This shift away from stoichiometric chiral reagents to catalytic asymmetric methods represented a significant advance in efficiency and sustainability. nih.govpnas.org Over the years, various catalytic systems based on different metals and chiral ligands have been developed to provide access to chiral homoallylic alcohols with high enantiomeric purity. frontiersin.orgnih.govpnas.org
This historical progression from stoichiometric, racemic reactions to highly efficient, catalytic, and enantioselective processes has profoundly expanded the capabilities of synthetic organic chemistry, enabling the precise construction of complex chiral molecules like this compound.
Data Tables
Table 1: Physical and Chemical Properties of 3-Hydroxycyclohexanone (B1200884)
| Property | Value |
| IUPAC Name | 3-hydroxycyclohexan-1-one |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol nih.gov |
| CAS Number | 823-19-8 cymitquimica.com |
| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |
| Boiling Point | Not available chemsynthesis.com |
| Melting Point | Not available chemsynthesis.com |
| Density | Not available chemsynthesis.com |
Table 2: Key Historical Milestones in Carbonyl Allylation
| Year (Approx.) | Development | Key Reagent/Method | Reference |
| 1876 | First Carbonyl Allylation | Allylzinc | nih.govthieme-connect.com |
| 1899 | Barbier Reaction | One-pot reaction with metal (e.g., Mg, Zn) | arkat-usa.orgucl.ac.uk |
| 1904 | Grignard Reaction | Pre-formed Allylmagnesium halides (RMgX) | nih.govthieme-connect.com |
| 1964 | Boron-based Allylation | Triallylborane | frontiersin.orgnih.govthieme-connect.com |
| 1976 | Silicon-based Allylation | Allyl trialkylsilane (Hosomi-Sakurai reaction) | frontiersin.orgnih.govthieme-connect.com |
| 1978 | First Enantioselective Allylation | Chiral allylboronate (stoichiometric) | nih.gov |
| 1991 | First Catalytic Enantioselective Allylation | Chiral Lewis Acid Catalyst | nih.gov |
| 2007 | Hydrogen Auto-Transfer Allylation | Iridium catalysts | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-hydroxy-3-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-5-9(11)6-3-4-8(10)7-9/h2,11H,1,3-7H2 |
InChI Key |
AGMYMSRLHHTADX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCC(=O)C1)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Allyl 3 Hydroxycyclohexanone
Reactions Involving the Allyl Moiety
The carbon-carbon double bond of the allyl group is a site of high electron density, making it susceptible to attack by electrophiles and a key participant in various pericyclic reactions and transition metal-catalyzed processes.
Intramolecular Cyclization Reactions
Intramolecular reactions involving the allyl group of 3-allyl-3-hydroxycyclohexanone and its derivatives are powerful methods for the stereoselective synthesis of bicyclic and polycyclic compounds. The proximate hydroxyl and ketone groups can play a crucial role in directing these cyclizations.
Palladium(II) catalysts are known to activate alkenes toward nucleophilic attack. In the context of this compound, the tertiary hydroxyl group can act as an intramolecular nucleophile, attacking the palladium-activated allyl double bond. This process, known as oxypalladation, leads to the formation of a cyclic organopalladium intermediate.
A key feature of this type of reaction is the potential for 1,3-chirality transfer. If the tertiary alcohol carbon is a stereocenter, its configuration can influence the stereochemistry of the newly formed stereocenter on the pyran ring. This occurs via a syn-SN2' type process during the intramolecular cyclization. For instance, in analogous systems, the cyclization of non-3-ene-2,8-diols catalyzed by PdCl₂(CH₃CN)₂ proceeds with high diastereoselectivity, affording 2,6-disubstituted tetrahydropyrans. nih.gov The stereochemical outcome is dictated by the conformation of the palladium π-complex intermediate, which seeks to minimize allylic strain and 1,3-diaxial interactions. nih.gov
| Substrate Type | Catalyst | Key Feature | Product | Diastereoselectivity |
| syn-2,8-diol | PdCl₂(CH₃CN)₂ (10 mol %) | 1,3-Chirality Transfer | cis-Tetrahydropyran | >20:1 |
| anti-2,8-diol | PdCl₂(CH₃CN)₂ (10 mol %) | 1,3-Chirality Transfer | trans-Tetrahydropyran | >20:1 |
This table is based on data from analogous systems and illustrates the expected stereochemical control in palladium-catalyzed cyclization.
Lewis acids can promote the cyclization of this compound by activating the ketone or a derivative thereof. A notable example is the Prins cascade reaction, which typically involves the acid-catalyzed condensation of an alkene and an aldehyde or ketone. In a relevant study, the enantioselective total synthesis of (+)-toxicodenane A was achieved, featuring a Lewis acid-mediated intramolecular transacetalation and Prins cascade reaction. acs.orgacs.orgnih.gov This key step utilized a chiral 2,2-disubstituted 3-hydroxy cyclohexanone (B45756) building block bearing an allyl group. acs.orgacs.orgnih.gov
The reaction is initiated by the formation of an oxocarbenium ion, which is then attacked by the intramolecular allyl nucleophile. This cyclization can be part of a cascade sequence, leading to the rapid construction of complex, polycyclic ether frameworks. The stereochemical outcome of the Prins cyclization is often controlled by the adoption of a chair-like transition state, which minimizes steric interactions.
| Lewis Acid | Substrate Feature | Reaction Type | Key Intermediate | Product |
| BF₃·Et₂O | Chiral 3-hydroxy cyclohexanone with allyl group | Intramolecular Prins Cascade | Oxocarbenium ion | Oxa-bridged bicyclic rings |
| In(OTf)₃ | Homoallylic alcohol and aldehyde | Prins Cyclization | Oxocarbenium ion | Tetrahydropyrans |
| FeCl₃ | Homoallylic alcohol and aldehyde | Prins Cyclization | Oxocarbenium ion | Tetrahydropyrans |
This table presents various Lewis acids and their application in Prins and related cascade reactions based on findings from different studies. acs.orgacs.orgnih.govnih.gov
While this compound is not an aromatic compound, the reactivity of its allyl group is analogous to that in other systems which are precursors to heterocycles. For instance, the intramolecular cyclization of o-allylphenols is a common strategy for the synthesis of benzofurans. researchgate.netnih.gov This transformation often involves an oxidative cyclization, frequently catalyzed by transition metals like palladium. nih.gov The reaction proceeds through the attack of the phenolic oxygen onto the coordinated alkene, followed by a β-hydride elimination or other rearomatizing step.
Although a direct analogy would require modification of the cyclohexanone ring to an aromatic phenol, this chemistry highlights the potential of the allyl group to participate in cyclizations with a tethered nucleophile to form heterocyclic systems. In the case of this compound, derivatization of the ketone could provide a nucleophilic center for a similar intramolecular reaction with the allyl group.
| Catalyst/Reagent | Substrate | Product |
| PdCl₂/NaOAc/O₂ | o-Allylphenol | Benzofuran (B130515) |
| FeCl₃ | Electron-rich-aryl ketones | Benzofuran |
| Pd(OAc)₂/PPh₃/CF₃CO₂Ag | Phenols and propiolates | Benzofuran |
This table showcases common methods for benzofuran synthesis via cyclization, illustrating the versatility of intramolecular reactions involving tethered nucleophiles and π-systems. nih.gov
Rearrangement Reactions (e.g.,researchgate.netresearchgate.net-Allyl Cyanate (B1221674) Rearrangement)
The researchgate.netresearchgate.net-sigmatropic rearrangement is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The allyl group of this compound is suitably positioned for such rearrangements upon conversion of the hydroxyl group into a reactive species.
One such transformation is the researchgate.netresearchgate.net-allyl cyanate rearrangement. This reaction involves the conversion of an allylic alcohol to an allyl cyanate, which then undergoes a concerted, pericyclic rearrangement to form an allyl isocyanate. researchgate.net This isocyanate is a versatile intermediate that can be hydrolyzed to an allylic amine or trapped with various nucleophiles. For this compound, this would involve a two-step sequence: conversion of the tertiary alcohol to the corresponding cyanate, followed by thermal or Lewis acid-catalyzed rearrangement. This would result in the formation of a quaternary carbon center bearing an isocyanate group.
| Reaction | Starting Material | Intermediate | Product |
| researchgate.netresearchgate.net-Allyl Cyanate Rearrangement | Allyl Alcohol | Allyl Cyanate | Allyl Isocyanate |
This table outlines the general transformation in a researchgate.netresearchgate.net-allyl cyanate rearrangement. researchgate.net
Olefin Metathesis and Related Transformations
Olefin metathesis is a versatile, transition-metal catalyzed reaction that involves the redistribution of alkene fragments. wikipedia.org The allyl group of this compound can participate in several types of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis. nih.gov These reactions are typically catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, such as Grubbs or Schrock catalysts. organic-chemistry.org
Ring-Closing Metathesis (RCM): If a second alkene is introduced into the molecule, RCM can be used to form a new ring. For example, acylation or etherification of the hydroxyl group with a moiety containing a terminal alkene would create a diene suitable for RCM, leading to the formation of spirocyclic or fused-ring systems.
Cross-Metathesis (CM): The allyl group can be coupled with another alkene in a cross-metathesis reaction to introduce a new substituent at the terminus of the double bond. This allows for the elongation and functionalization of the allyl side chain.
Enyne Metathesis: If the molecule contains a suitably positioned alkyne, enyne metathesis can be employed to construct a 1,3-diene system within a cyclic framework.
The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of these transformations.
| Metathesis Type | Reactant(s) | Catalyst Example | Product Type |
| Ring-Closing Metathesis (RCM) | Diene | Grubbs Catalyst | Cyclic Alkene |
| Cross-Metathesis (CM) | Alkene + Alkene | Grubbs Catalyst | Substituted Alkene |
| Enyne Metathesis | Enyne | Grubbs Catalyst | 1,3-Diene |
This table summarizes the main types of olefin metathesis applicable to the allyl group. wikipedia.orgnih.govorganic-chemistry.org
Transformations at the Hydroxyl Group
The tertiary hydroxyl group at the 3-position is a key site for several chemical reactions, including substitution and elimination.
Esterification of tertiary alcohols like this compound can be challenging under standard Fischer esterification conditions due to steric hindrance and the propensity for elimination reactions under strong acid catalysis. masterorganicchemistry.com The reaction typically involves the formation of an ester by treating the alcohol with a carboxylic acid or its derivative. youtube.com To circumvent the issues of acid-catalyzed dehydration, methods for the esterification of tertiary alcohols often employ activated carboxylic acid derivatives in the presence of a base or use specific catalysts. google.comgoogle.com For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base such as pyridine (B92270) can afford the corresponding ester.
Etherification of the tertiary hydroxyl group can be achieved under specific conditions that favor substitution over elimination. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally not efficient for tertiary alcohols due to competing elimination of the alkyl halide. However, alternative methods, such as reaction with a large excess of a simple alcohol under acidic conditions, can sometimes yield the corresponding ether, although this is often accompanied by elimination byproducts.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | Acetic Anhydride, Pyridine | 3-Allyl-3-acetoxycyclohexanone |
| Esterification | Benzoyl Chloride, Triethylamine | 3-Allyl-3-benzoyloxycyclohexanone |
| Etherification | Methyl Iodide, Silver(I) Oxide | 3-Allyl-3-methoxycyclohexanone |
The oxidation of the tertiary hydroxyl group in this compound to a ketone is not possible without cleavage of a carbon-carbon bond. Tertiary alcohols are resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols (e.g., using chromate (B82759) or permanganate (B83412) reagents). organic-chemistry.org Attempted oxidation under harsh conditions would likely lead to degradation of the molecule. However, the secondary alcohol analogue, 3-allyl-cyclohexan-1,3-diol, could be oxidized to this compound. The subsequent oxidation of the β-hydroxy ketone to the corresponding β-diketone, 3-allylcyclohexane-1,3-dione, can be achieved using specific oxidizing agents. nih.govorganic-chemistry.org Reagents such as o-iodoxybenzoic acid (IBX) have been shown to be effective for the oxidation of β-hydroxy ketones to β-diketones with high yields. nih.govorganic-chemistry.org
Table 2: Oxidation of a Related β-Hydroxy Ketone
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | Not directly oxidizable | - |
| (Analogous β-hydroxyketone) | o-Iodoxybenzoic acid (IBX) | (Analogous β-diketone) |
The tertiary hydroxyl group in this compound is prone to elimination reactions (dehydration) under both acidic and basic conditions to form an alkene. nih.gov
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which then departs to generate a tertiary carbocation. A proton is then abstracted from an adjacent carbon to form a double bond. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. Thus, elimination would be expected to favor the formation of 3-allylcyclohex-2-en-1-one.
Base-catalyzed elimination is also possible, although it typically requires the conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate). The subsequent treatment with a strong, non-nucleophilic base would then proceed via an E2 mechanism.
Reactions at the Ketone Functionality
The ketone carbonyl group is susceptible to a wide range of nucleophilic additions and reactions involving the adjacent α-carbons.
Carbonyl Reduction of the ketone in this compound can be achieved using various reducing agents to yield the corresponding diol. The choice of reducing agent can influence the stereoselectivity of the reduction. youtube.com Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol. youtube.com The diastereoselectivity of the reduction of cyclic ketones is often influenced by steric factors, with the hydride typically attacking from the less hindered face. rsc.org For more selective reductions, particularly in the presence of other reducible functional groups, milder or more sterically demanding reagents can be employed. rsc.org
Derivatizations of the ketone functionality are common reactions for characterization and further synthetic transformations. Reaction with hydroxylamine (B1172632) (H₂NOH) will form a cyclohexanone oxime . wikipedia.orgwikipedia.orgarpgweb.com Similarly, reaction with hydrazine (B178648) (H₂N₂H₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) will yield the corresponding hydrazone . wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. khanacademy.org
Table 3: Representative Carbonyl Reduction and Derivatization Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 3-Allylcyclohexane-1,3-diol |
| Derivatization | Hydroxylamine Hydrochloride | This compound Oxime |
| Derivatization | Hydrazine | This compound Hydrazone |
The ketone functionality of this compound allows for the formation of enolates by deprotonation of the α-hydrogens (at the C2 and C6 positions). The regioselectivity of enolate formation can be controlled by the reaction conditions. masterorganicchemistry.com
The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate by removing a proton from the less substituted and more accessible C6 position. masterorganicchemistry.comochemacademy.com Conversely, the use of a weaker base at higher temperatures allows for equilibration, leading to the formation of the more stable, more substituted thermodynamic enolate at the C2 position. udel.edufiveable.mereddit.com
These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions:
Alkylations: The enolate can be alkylated by reacting it with an alkyl halide in an Sₙ2 reaction. ubc.ca The stereochemical outcome of the alkylation of cyclohexanone enolates is often directed by the existing stereochemistry of the ring, with the electrophile typically approaching from the less hindered face. stackexchange.com
Aldol (B89426) Condensations: The enolate can react as a nucleophile with an aldehyde or another ketone in an aldol reaction to form a β-hydroxy ketone. wikipedia.orglumenlearning.compressbooks.pub For example, the enolate of this compound could react with an aldehyde like benzaldehyde. iitk.ac.inlibretexts.org Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone.
Table 4: Enolate Formation and Subsequent Reactions
| Reaction Step | Conditions/Reagents | Intermediate/Product |
|---|---|---|
| Kinetic Enolate Formation | LDA, THF, -78 °C | 3-Allyl-3-hydroxycyclohex-6-en-1-olate |
| Thermodynamic Enolate Formation | NaH, THF, reflux | 3-Allyl-3-hydroxycyclohex-2-en-1-olate |
| Alkylation (from kinetic enolate) | 1. LDA, -78 °C; 2. Methyl Iodide | 3-Allyl-3-hydroxy-6-methylcyclohexanone |
| Aldol Reaction (from kinetic enolate) | 1. LDA, -78 °C; 2. Benzaldehyde | 6-(Hydroxy(phenyl)methyl)-3-allyl-3-hydroxycyclohexanone |
Cascade and Tandem Reactions Utilizing Multiple Functional Groups
The trifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions offer a powerful strategy for the rapid construction of complex molecular architectures.
Chemoselective Functionalizations
The presence of the ketone, hydroxyl, and allyl groups allows for a variety of chemoselective transformations, targeting one functional group while leaving the others intact.
Reactions at the Allyl Group: The double bond of the allyl group can be selectively functionalized. For instance, epoxidation can be achieved using reagents that are selective for alkenes in the presence of ketones and alcohols. Vanadium-catalyzed epoxidations are known to be highly selective for allylic and homoallylic alcohols. organic-chemistry.orgwikipedia.orglibretexts.org Similarly, dihydroxylation can be performed chemoselectively on the allyl group using osmium tetroxide in a Sharpless asymmetric dihydroxylation, which is known to be effective for alkenes, including those in proximity to hydroxyl groups. wikipedia.orgorganic-chemistry.org
Reactions at the Hydroxyl Group: The tertiary hydroxyl group can be a target for functionalization. Protection of the hydroxyl group as a silyl (B83357) ether, for example, can be achieved using silyl chlorides in the presence of a base. medlifemastery.com This protection strategy is often employed to prevent the hydroxyl group from interfering in subsequent reactions targeting the ketone or allyl functionalities. harvard.eduorganic-chemistry.org
Reactions at the Ketone Group: The ketone carbonyl can undergo various nucleophilic additions. However, for many transformations, it is often necessary to protect the ketone to allow for selective reaction at the other functional groups. Ketones are commonly protected as acetals or ketals , which are stable to a wide range of reagents but can be readily removed under acidic conditions. libretexts.orgjove.com
Table 2: Examples of Plausible Chemoselective Functionalizations
| Functional Group Targeted | Reaction Type | Reagents and Conditions | Product |
| Allyl Group | Epoxidation | Vanadium catalyst, t-BuOOH | 3-Hydroxy-3-(oxiran-2-ylmethyl)cyclohexanone |
| Allyl Group | Dihydroxylation | OsO₄ (catalytic), NMO | 3-((2,3-Dihydroxypropyl)-3-hydroxycyclohexanone |
| Hydroxyl Group | Protection | TBSCl, Imidazole | 3-Allyl-3-((tert-butyldimethylsilyl)oxy)cyclohexanone |
| Ketone Group | Protection | Ethylene glycol, p-TsOH | 8-Allyl-8-hydroxy-1,4-dioxaspiro[4.5]decane |
Sequential Synthetic Protocols
The distinct reactivity of the functional groups in this compound can be exploited in sequential synthetic protocols to build molecular complexity in a controlled manner.
A plausible sequential protocol could involve an initial chemoselective reaction at one site, followed by a transformation that engages one or more of the remaining functionalities. For example, a sequential epoxidation followed by a Baeyer-Villiger oxidation has been reported for γ-hydroxy-α,β-unsaturated ketones. rsc.org While this compound is not an α,β-unsaturated ketone, a similar two-step approach is conceivable.
Another powerful strategy involves intramolecular reactions. For instance, after functionalization of the allyl group, a subsequent cyclization event can occur. A notable example of such a process is the Prins cyclization . nih.gov If the allyl group is first converted to a homoallylic alcohol (e.g., via hydroboration-oxidation), a subsequent acid-catalyzed reaction with an aldehyde or ketone could initiate a Prins cyclization, leading to the formation of a tetrahydropyran-containing bicyclic system. mdpi.com Tandem allylboration-Prins reactions have been developed for the rapid construction of substituted tetrahydropyrans. nih.gov
Furthermore, the combination of the hydroxyl and allyl groups can be utilized to form bicyclic ethers. For example, an intramolecular oxymercuration-demercuration of the allyl group could lead to the formation of a furan (B31954) or pyran ring fused to the cyclohexanone core.
Table 3: Hypothetical Sequential Synthetic Protocol
| Step | Transformation | Reagents and Conditions | Intermediate/Product |
| 1 | Chemoselective Epoxidation | m-CPBA (controlled) | 3-Hydroxy-3-(oxiran-2-ylmethyl)cyclohexanone |
| 2 | Intramolecular Cyclization | Acid or base catalyst | Bicyclic ether derivative |
| 3 | Baeyer-Villiger Oxidation | Peroxy acid | Bicyclic lactone |
Stereochemical Aspects and Control in 3 Allyl 3 Hydroxycyclohexanone Chemistry
Diastereoselectivity in Addition Reactions
Diastereoselectivity in the synthesis of substituted cyclohexanones, including 3-Allyl-3-hydroxycyclohexanone, is a critical aspect of achieving stereochemical control. The formation of specific diastereomers is often dictated by the reaction mechanism and the steric and electronic environment of the intermediates.
One effective strategy for synthesizing highly functionalized cyclohexanones with excellent diastereoselectivity is through cascade inter–intramolecular double Michael additions. beilstein-journals.org For instance, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield cyclohexanone (B45756) derivatives as single diastereomers in many cases. beilstein-journals.org The observed high diastereoselectivity can be rationalized by analyzing the transition states of the second intramolecular Michael addition. A severe 1,3-allylic strain can destabilize transition states where certain substituents are in an equatorial position, thus favoring the formation of a specific diastereomer (Figure 1). beilstein-journals.org
In copper-catalyzed allylation reactions, which are fundamental to the synthesis of tertiary alcohols, good diastereoselectivity is often achieved. nih.govchemrxiv.org Similarly, the Claisen rearrangement, a key step in the formation of some allyl-substituted cyclic compounds, can also exhibit controllable stereochemical outcomes, leading to specific trans/cis ratios of products. nih.gov
Figure 1: Proposed Transition States in Double Michael Addition This figure illustrates how 1,3-allylic strain in Transition State II (TSII) can lead to the preferential formation of a single diastereomer via Transition State I (TSI).
Enantioselectivity in Catalytic Processes
Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is a significant goal, often accomplished through asymmetric catalysis. Various catalytic systems have been developed to produce specific enantiomers in high excess.
Organocatalysis has emerged as a powerful tool for the enantioselective isomerization of prochiral 1,3-cyclohexanediones. nih.gov Using simple organocatalysts such as quinidine, nine- and ten-membered lactones can be prepared from prochiral alcohols with high enantiomeric and diastereomeric ratios, reaching up to 99:1 er and dr. nih.gov This process involves the desymmetrization of a prochiral starting material, where the catalyst effectively transfers chiral information. nih.gov
Transition-metal catalysis also provides efficient routes. A notable example is the copper-hydride (CuH) catalyzed allylation of ketones using 1,3-dienes as allyl surrogates. nih.govmit.edu This method produces a wide range of chiral homoallylic tertiary alcohols with excellent yields and high enantiomeric purity, often greater than 94:6 er. nih.gov The high enantioselectivity in these reactions is explained by a stereochemical model involving non-C₂-symmetric JOSIPHOS ligands, which control the facial attack of the allylcopper intermediate on the ketone. nih.govchemrxiv.org
The following table summarizes the results from selected enantioselective catalytic processes leading to related chiral cyclic structures.
| Catalytic System | Substrate Type | Key Transformation | Achieved Enantioselectivity (er) | Reference |
|---|---|---|---|---|
| Quinidine (Organocatalyst) | 2-substituted 1,3-cyclohexanediones | Isomerization / Lactonization | Up to 99:1 | nih.gov |
| Copper-Hydride with JOSIPHOS ligand | Ketones and 1,3-dienes | Allylation | >94:6 | nih.gov |
| Gold-catalyst (Ph₃P)AuNTf₂ | Homoallylic alcohol | Cycloisomerization | High (via chirality transfer) | nsf.gov |
Absolute Configuration Determination and Assignment
The definitive determination of the absolute configuration of a chiral molecule is crucial for understanding its properties and biological activity. For complex cyclic molecules like derivatives of this compound, X-ray crystallography is the gold standard. This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. For example, the absolute stereochemistry of a highly functionalized cyclohexanone, synthesized through a cascade double Michael reaction, was confirmed using single-crystal X-ray analysis. beilstein-journals.org
Once the structure of a key compound is determined, the configuration of related molecules can often be assigned by chemical correlation or spectroscopic comparison. The IUPAC nomenclature system is then used to assign stereochemical descriptors (R/S) to each chiral center. For instance, related compounds have been assigned specific configurations, such as (3S)-3-hydroxycyclohexan-1-one and (2R,3S)-2-allyl-3-hydroxy-2-methylcyclohexan-1-one, indicating that their absolute stereochemistries have been established. nih.govachemblock.com
Conformational Analysis of Cyclohexanone Rings and Derivatives
The cyclohexanone ring, the core of this compound, typically adopts a chair conformation to minimize angle and torsional strain. youtube.com However, the presence of an sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane (B81311), which influences the stability of substituent positions. youtube.com
In a substituted cyclohexanone, substituents can occupy either axial or equatorial positions. Generally, the equatorial position is sterically favored to avoid 1,3-diaxial interactions, which are repulsive interactions between an axial substituent and other axial atoms on the same side of the ring. youtube.com For this compound, both the allyl and hydroxyl groups at the C3 position would preferentially occupy the equatorial position in the most stable chair conformation.
The energy difference between the axial and equatorial conformers is a key factor in the molecule's reactivity. In 3-substituted cyclohexanones, the axial form experiences one significant 1,3-diaxial interaction. youtube.com This contrasts with 2-substituted cyclohexanones, where an equatorial substituent can have an eclipsing interaction with the carbonyl group, which can sometimes increase the population of the axial isomer. youtube.com For 3-substituted systems, however, the equatorial conformer is generally more stable. youtube.com
Chirality Transfer Mechanisms
Chirality transfer is a sophisticated strategy in asymmetric synthesis where the stereochemistry of one chiral center dictates the stereochemistry of a newly formed center within the same molecule. This process is essential for constructing molecules with multiple, well-defined stereocenters.
A clear example of this mechanism is seen in the gold-catalyzed cycloisomerization of a chiral homoallylic alcohol to form a bicyclo[3.1.0]hexanone. nsf.gov In this synthesis, a stereocenter is first established with high enantioselectivity using a Brown crotylation reaction. nsf.gov In the subsequent key cycloisomerization step, the existing chirality is effectively transferred to create a new all-carbon quaternary stereocenter, a process for which a gold catalyst proved essential. nsf.gov
Similarly, in organocatalyzed desymmetrization reactions, the catalyst binds near the enantiotopic groups of a prochiral substrate to facilitate an "effective transfer of the chiral information," thereby creating one or more new stereocenters in a single step. nih.gov This principle allows for the creation of distant stereocenters with high levels of stereocontrol. nih.gov
Influence of Substituent Size and Position on Stereochemical Outcomes
The size and position of substituents on the cyclohexanone ring profoundly influence the stereochemical outcome of reactions. These substituents exert control by modulating the steric and electronic nature of the reaction's transition states.
The position of a substituent is critical. For instance, the stereochemical environment of a 3-methylcyclohexanone (B152366) is different from that of a 2-methylcyclohexanone (B44802) due to the proximity of the substituent to the carbonyl group. youtube.com This positioning affects factors like torsional strain and the nature of 1,3-diaxial interactions, thereby influencing the molecule's conformational equilibrium and facial selectivity toward incoming reagents. youtube.comsemanticscholar.org
Steric bulk is another determining factor. In the diastereoselective synthesis of cyclohexanones, severe 1,3-allylic strain can arise in a transition state, destabilizing it and favoring an alternative pathway. beilstein-journals.org This type of steric repulsion is a powerful tool for directing stereoselectivity. Furthermore, repulsive electrostatic interactions can also play a major role in favoring a specific facial attack by a reagent, particularly when polar substituents like hydroxyl or benzyloxy groups are present. semanticscholar.org The electronic properties of substituents can also control reaction outcomes, highlighting a complex interplay of factors that guide stereoselectivity. researchgate.net
Applications As a Synthetic Building Block and Precursor
Total Synthesis of Natural Products
The strategic placement of functional groups in 3-allyl-3-hydroxycyclohexanone makes it an ideal precursor for the stereoselective synthesis of complex natural products. Its utility is particularly evident in the construction of polycyclic frameworks, oxygen-containing rings, and alkaloid precursors.
A significant application of this compound derivatives is demonstrated in the enantioselective total synthesis of (+)-Toxicodenane A, a sesquiterpenoid with a unique oxa-bridged tricyclic scaffold. rsc.org The synthesis commences with a chiral 3-hydroxy ketone, which undergoes a highly diastereoselective Grignard reaction with an allyl magnesium reagent to install the requisite allyl group, thus forming a this compound core. rsc.org
The stereochemical outcome of this allylation is crucial for the subsequent cascade reaction that forms the characteristic polycyclic system of the natural product. The tertiary alcohol and the allyl group are key functionalities that participate in a Lewis acid-mediated intramolecular transacetalation and Prins cascade reaction to construct the oxa-bridged bicyclic rings. rsc.org The stereochemistry at the bridgehead position of this oxa-bridged bicycle can be efficiently controlled through the diastereoselective Grignard allylation reaction by carefully tuning reaction parameters such as the solvent and the Grignard reagent's counterion.
Table 1: Key Transformations in the Synthesis of (+)-Toxicodenane A
| Step | Reaction | Key Reagents | Function of this compound Moiety |
| 1 | Diastereoselective Grignard Allylation | Allylmagnesium bromide, Solvent (e.g., Et2O) | Introduction of the allyl group to form the tertiary alcohol center. |
| 2 | Lewis Acid-Mediated Cascade | Lewis Acid (e.g., TiCl4) | The tertiary alcohol and allyl group participate in an intramolecular transacetalation and Prins cyclization to form the oxa-bridged bicyclic core. |
While direct synthesis of lactones from this compound is not extensively documented, its structural motifs are analogous to precursors used in various lactonization strategies. The γ-hydroxy ketone moiety is a masked precursor to a lactone. For instance, oxidative cleavage of the cyclohexanone (B45756) ring, followed by functional group manipulation, could lead to the formation of a carboxylic acid, which can then undergo intramolecular esterification with the tertiary alcohol to yield a lactone.
Furthermore, the allyl group can be transformed into other oxygen-containing functionalities. For example, dihydroxylation of the allyl group followed by oxidative cleavage would yield an aldehyde, which could then be oxidized to a carboxylic acid, setting the stage for lactonization.
The synthesis of complex alkaloids, such as those in the histrionicotoxin family, often involves the construction of spirocyclic systems. While a direct application of this compound in the synthesis of perhydrohistrionicotoxin is not explicitly detailed in the provided search results, the structural features of this compound make it a plausible precursor. Spirocyclic systems are central to the structure of histrionicotoxins. The conversion of a cyclohexanone derivative into a spirocyclic amine is a key step in many synthetic routes to these alkaloids. The allyl group in this compound could be functionalized to introduce the nitrogen atom required for the spiro-azaspirane core of perhydrohistrionicotoxin.
Synthesis of Advanced Organic Intermediates and Analogues
Beyond total synthesis, this compound is a valuable starting material for the preparation of other advanced organic intermediates that are themselves useful building blocks for a variety of complex molecules.
The oxidative cleavage of the allyl group in this compound provides a direct route to chiral α-tertiary hydroxyaldehydes. Ozonolysis, followed by a reductive workup, can cleanly convert the terminal alkene into an aldehyde without affecting the ketone or the tertiary alcohol. The resulting α-hydroxy-α-substituted cyclohexanone is a valuable synthon. The presence of the chiral tertiary alcohol center directs the stereochemical outcome of subsequent reactions, making these aldehydes useful in asymmetric synthesis.
Construction of Spirocyclic and Bridged Systems
The reactivity of the functional groups in this compound can be harnessed to construct complex spirocyclic and bridged ring systems, which are prevalent in many natural products and biologically active molecules.
As previously discussed in the context of (+)-Toxicodenane A, the intramolecular reaction of the tertiary alcohol and the allyl group via a Prins-type cyclization is a powerful method for forming bridged bicyclic systems. rsc.org This acid-catalyzed reaction proceeds through a carbocation intermediate, and the subsequent nucleophilic attack by the hydroxyl group leads to the formation of the bridged ether linkage.
For the construction of spirocyclic systems, the allyl group can serve as a handle for ring-closing metathesis (RCM). For instance, attachment of a second alkenyl chain to the cyclohexanone ring, followed by RCM with the existing allyl group, would generate a spirocyclic compound. Alternatively, intramolecular conjugate addition of a nucleophile tethered to the allyl group onto an α,β-unsaturated cyclohexenone derived from this compound could also lead to the formation of spirocycles.
Versatility in Carbon-Carbon and Carbon-Heteroatom Bond Formations
This compound serves as a highly versatile synthetic building block, primarily owing to the strategic placement of a nucleophilic hydroxyl group and an electrophilic allyl group tethered to a single quaternary carbon center. This unique structural arrangement facilitates a range of intramolecular cyclization reactions, making it a valuable precursor for the synthesis of complex cyclic and spirocyclic frameworks. Its utility is most pronounced in reactions that simultaneously form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, particularly carbon-oxygen (C-O) bonds, leading to the construction of oxygen-containing heterocyclic systems.
The dual functionality of the molecule allows it to undergo a variety of transformations. The hydroxyl group can act as an internal nucleophile, while the alkene of the allyl group can be activated by various electrophilic reagents. This reactivity profile is central to its application in forming intricate molecular architectures.
Intramolecular Cyclization for Spiroether Synthesis
A significant application of this compound is in the synthesis of oxaspirocycles, which are core structures in numerous natural products and pharmaceutical agents. Electrophile-induced cyclization is a common strategy to achieve this transformation. In this process, an external electrophile (E+) activates the double bond of the allyl group, making it susceptible to nucleophilic attack by the proximate hydroxyl group.
This reaction cascade results in the formation of a new C-O bond and a new C-C bond, culminating in a spirocyclic ether. The general mechanism involves the formation of a cyclic intermediate, which then undergoes further reaction to yield the final stable product. The choice of electrophile can influence the reaction pathway and the final structure. For instance, reactions employing mercury salts (oxymercuration) followed by reductive demercuration, or halogens (halocyclization), are well-established methods for achieving such cyclizations.
The versatility of this compound is further demonstrated by its role as a precursor to more complex molecules. The resulting spirocyclic ketones can be subjected to further synthetic manipulations at the carbonyl group, allowing for the introduction of additional functional groups and the extension of the molecular framework.
The table below summarizes the key bond-forming reactions involving this compound.
| Reaction Type | Bond(s) Formed | Resulting Structure | Reagents/Conditions |
| Electrophile-Induced Cyclization | C-O, C-C | Oxaspirocycle | Acid catalysts, Hg(OAc)₂, NBS |
| Intramolecular Etherification | C-O | Fused or Spirocyclic Ether | Acid or base catalysis |
Detailed research has shown that related substituted cycloalkanone systems readily undergo such transformations, underscoring the synthetic potential of this compound as a key intermediate. The formation of these spiro-fused heterocyclic systems highlights the compound's capacity to generate significant molecular complexity from a relatively simple starting material.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
The elucidation of the reaction mechanism for the formation of 3-Allyl-3-hydroxycyclohexanone is fundamental to controlling its stereochemistry. This involves a detailed examination of the transition states and the influence of catalysts and ligands on the reaction's selectivity and rate.
The stereochemical outcome of the allylation of a ketone to form a tertiary alcohol is often determined at the transition state of the carbon-carbon bond-forming step. Theoretical models, such as the Zimmerman-Traxler model for allylation reactions involving allylboron reagents, propose a chair-like six-membered transition state. acs.orgwordpress.com In this model, the substituents on both the ketone and the allylating agent occupy pseudo-equatorial or pseudo-axial positions, and the stereochemistry of the product is dictated by the most stable transition state conformation that minimizes steric interactions.
For the formation of this compound, the approach of the allylating agent to the carbonyl carbon of 3-hydroxycyclohexanone (B1200884) can occur from two different faces (Re or Si), leading to the formation of two enantiomers. The diastereoselectivity is influenced by the existing stereocenter at the 3-position. Computational studies on analogous systems, such as the auxiliary-mediated crotylation of butanone, have demonstrated that the identification of preferred transition states through quantum chemical calculations can successfully rationalize the observed selectivity. libretexts.org The relative energies of the competing transition states, which are influenced by steric and electronic factors, determine the major stereoisomer formed. For instance, in related reactions, the energy difference between transition states leading to different stereoisomers can be influenced by subtle interactions, and solvent effects can also play a crucial role in favoring one reaction pathway over another. researchgate.net
Catalysts and ligands play a pivotal role in controlling both the reactivity and selectivity in the synthesis of chiral molecules like this compound. In the context of ketone allylation, Lewis acids are often employed to activate the carbonyl group, making it more susceptible to nucleophilic attack by the allylating agent. Chiral ligands, when coordinated to a metal center, create a chiral environment that can effectively differentiate between the two prochiral faces of the ketone, leading to an enantioselective transformation.
A variety of catalytic systems have been developed for the enantioselective allylation of ketones. acs.org For example, copper-based catalysts in conjunction with chiral phosphine ligands have been shown to be effective. acs.orgnih.gov The choice of ligand is critical, as it directly influences the stereochemical outcome. DFT calculations on related copper-catalyzed allylation reactions have shown that the observed diastereo- and enantioselectivity can be rationalized by analyzing the stability of equilibrating allylcopper intermediates and the transition states for their addition to the ketone. mit.edu
Similarly, iridium-catalyzed allylation of cyclic ketone enolates has been reported to produce products with adjacent quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. nih.govescholarship.orgacs.org In these systems, the combination of a specific phosphoramidite ligand and the counterion of the enolate was found to be crucial for achieving high levels of stereocontrol. acs.org Nickel-catalyzed α-allylation of ketones using chiral bulky N-heterocyclic carbene (NHC) ligands has also been developed, affording excellent yields and enantioselectivity. nih.gov
The following table summarizes the performance of different catalytic systems in the enantioselective allylation of ketones, which is a key transformation for the synthesis of compounds like this compound.
| Catalyst/Ligand System | Ketone Substrate | Allylating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| CuF-iPr-DuPHOS / La(OiPr)3 | Acetophenone | Allylboronate | 95 | 93 | acs.org |
| [Ir(COD)Cl]2 / Phosphoramidite | 2-Methyl-1-tetralone | Cinnamyl carbonate | 95 | 96 | nih.gov |
| Ni(COD)2 / Chiral NHC | 2-Phenylcyclohexanone | 1,4-Pentadiene | 98 | 99 | nih.gov |
| Cu(I) / JOSIPHOS ligand | Acetophenone | 1,3-Butadiene | 95 | >98 | mit.edu |
Theoretical Chemistry Applications
Theoretical chemistry provides powerful tools to investigate the intricacies of chemical reactions at a molecular level. For a molecule like this compound, computational methods can predict its structure, stability, and reactivity, as well as shed light on the mechanisms of its formation.
Density Functional Theory (DFT) has become a standard computational method for studying organic reactions due to its balance of accuracy and computational cost. rsc.org DFT calculations can be employed to investigate the mechanism of the allylation reaction leading to this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. acs.org
For instance, a DFT study on the mechanism of ketone allylation with allylboronates catalyzed by zinc compounds revealed a stepwise reaction mechanism involving a boron to zinc transmetalation as the rate-determining step. nih.govresearchgate.net Such calculations can elucidate the role of additives and catalysts by modeling their interactions with the reactants and intermediates. nih.gov
Furthermore, DFT is instrumental in understanding the origin of stereoselectivity. By comparing the energies of the different diastereomeric transition states, the preferred reaction pathway can be identified. rsc.org Non-covalent interaction (NCI) analysis can further reveal the specific weak interactions, such as hydrogen bonds or steric repulsions, that stabilize or destabilize certain transition states, thereby controlling the stereochemical outcome. rsc.org The accuracy of these predictions is often high enough to match experimental observations. researchgate.net
While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and the influence of the solvent environment.
The cyclohexane (B81311) ring in this compound can adopt several conformations, with the chair conformation being the most stable. quizlet.com The presence of the allyl and hydroxyl substituents at the 3-position influences the equilibrium between the two possible chair conformations. The relative stability of these conformers can be quantified by calculating their conformational energies.
The preference for a substituent to occupy an equatorial position over an axial position is described by its "A-value," which corresponds to the difference in Gibbs free energy between the two conformers. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.orgopenstax.org
For this compound, we can estimate the relative energy of the two chair conformers by considering the A-values of the allyl and hydroxyl groups. The A-value for a hydroxyl group is approximately 0.87 kcal/mol, while the A-value for an allyl group is not commonly tabulated but can be estimated to be similar to or slightly larger than that of a vinyl group (around 1.35 kcal/mol) or an ethyl group (1.79 kcal/mol). masterorganicchemistry.com
In one chair conformation, both the allyl and hydroxyl groups are in axial positions, leading to significant 1,3-diaxial strain. In the flipped chair conformation, both groups are in equatorial positions, which is expected to be the much more stable conformation. The energy difference (ΔG) between the diaxial and diequatorial conformers can be approximated by summing the A-values of the two substituents.
Assuming an estimated A-value of 1.5 kcal/mol for the allyl group, the diaxial conformer would be approximately 2.37 kcal/mol (0.87 + 1.5) higher in energy than the diequatorial conformer. This significant energy difference implies that at equilibrium, this compound will exist almost exclusively in the conformation where both the allyl and hydroxyl groups are in the equatorial positions.
Spectroscopic Characterization for Mechanistic Insights (e.g., Dynamic NMR Spectroscopy)
Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the mechanistic investigations, computational studies, and spectroscopic characterization of This compound is not presently available. In particular, there is no accessible data regarding the use of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or other advanced spectroscopic methods for elucidating the mechanistic pathways involving this specific compound.
The search for detailed research findings, including spectroscopic data that would be suitable for inclusion in data tables, did not yield any results for this compound itself. While information exists for the parent compound, 3-hydroxycyclohexanone, and other related substituted cyclohexanones, the strict adherence to the specified subject of this article, this compound, precludes the inclusion of that information.
Therefore, a detailed discussion and presentation of data tables concerning the spectroscopic characterization for mechanistic insights of this compound cannot be provided at this time. Further experimental and computational research on this specific molecule is required to generate the necessary data for such an analysis.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems with Enhanced Selectivity
The asymmetric allylation of ketones is a primary method for synthesizing chiral tertiary alcohols like 3-Allyl-3-hydroxycyclohexanone. However, achieving high enantioselectivity and diastereoselectivity remains a significant challenge due to the lower reactivity of ketones compared to aldehydes and the difficulty in differentiating between their two prochiral faces. acs.org Future research is intensely focused on creating novel catalytic systems that can overcome these hurdles.
Recent advancements have seen the development of highly efficient catalysts for the asymmetric allylation of ketones. acs.org For instance, copper-catalyzed methods using widely available 1,3-dienes as allyl sources have shown great promise, yielding homoallylic alcohols with high yield, regioselectivity, diastereo-, and enantioselectivity under mild conditions. nih.gov Another promising avenue is the use of boron-based catalysts. A recently developed protocol for the boron-catalyzed allylation of ketones with allenes produces homoallylic alcohols with excellent yield and stereoselectivity. acs.orgnih.gov This method is significant as it avoids the need for pre-formed allylic metal reagents. nih.gov
Furthermore, dual catalytic systems, such as the synergistic palladium/borinic acid platform, have been developed for the asymmetric allylation of α-hydroxy ketones, achieving excellent enantioselectivities and diastereoselectivities. chemrxiv.org The adaptation of such systems for cyclohexanone (B45756) precursors could provide a highly controlled route to this compound. The design of new chiral ligands that can effectively control the stereochemical outcome of the reaction is a key area of ongoing research. acs.orgnih.gov These next-generation catalysts are expected to tolerate a wider range of functional groups, be more robust, and operate under greener reaction conditions.
| Catalyst System Type | Key Features | Potential Application for this compound |
| Copper-Catalyzed | Uses 1,3-dienes as allyl surrogates; mild conditions. nih.gov | Highly regio- and enantioselective synthesis from cyclohexanedione derivatives. |
| Boron-Catalyzed | Utilizes allenes, avoiding pre-formed organometallics. acs.orgnih.gov | Diastereo- and enantioselective synthesis with in situ generation of the allylating agent. |
| Dual Catalysis (e.g., Pd/Borinic acid) | Synergistic action of two catalysts for enhanced control. chemrxiv.org | Precise control over vicinal stereocenters if functionalized precursors are used. |
Integration with Flow Chemistry and Continuous Processing for Scalability
The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including issues with heat transfer, reaction time, and safety. Flow chemistry, or continuous processing, offers a powerful solution to these problems. acs.org By performing reactions in a continuously flowing stream through a reactor, it allows for superior control over reaction parameters, enhanced safety, and easier scalability. acs.orgvapourtec.com
For the synthesis of this compound, flow chemistry could be particularly advantageous. Grignard reactions, a classic method for forming tertiary alcohols, can be effectively managed in flow reactors, minimizing side reactions and improving safety. vapourtec.com Furthermore, multi-step sequences, which are common in the synthesis of complex molecules, can be "telescoped" in a continuous flow system, eliminating the need for isolation and purification of intermediates. acs.orgnih.gov This approach not only saves time and resources but also reduces waste.
The application of flow technology to catalytic asymmetric reactions is a rapidly growing field. Immobilizing chiral catalysts on solid supports within a flow reactor allows for their easy separation from the product stream and reuse, which is crucial for expensive and complex catalysts. nih.gov This integration of catalysis and continuous processing is a key step toward the sustainable and cost-effective large-scale production of enantiopure this compound.
Advancements in Chemoenzymatic Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and environmental compatibility. mdpi.comnih.gov Chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, offers a powerful strategy for producing chiral compounds. rsc.org
For this compound, enzymes such as lipases and alcohol dehydrogenases (ADHs) are of particular interest. researchgate.netacs.org Lipases can be used for the kinetic resolution of racemic tertiary alcohols through enantioselective esterification. researchgate.net ADHs, on the other hand, can catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols, and engineered variants are being developed for more challenging substrates. acs.org While the direct enzymatic synthesis of chiral tertiary alcohols is more challenging, research into identifying and engineering enzymes for this purpose is ongoing. researchgate.net
A promising chemoenzymatic route could involve the enzymatic resolution of a racemic mixture of this compound or the asymmetric transformation of a precursor molecule. rsc.orgrsc.org The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, further enhances the efficiency of this approach by minimizing intermediate workup and purification. nih.govmdpi.com
Exploration of New Reactivity Modes and Multi-Catalytic Systems
The discovery of new chemical reactions and reactivity modes is a constant driving force in organic synthesis. For the construction of this compound, researchers are exploring novel ways to form the key carbon-carbon bond. This includes the development of multicatalytic cascade reactions, where two or more catalysts operate sequentially in a single reaction vessel to build molecular complexity rapidly. nih.gov
For example, a one-pot reaction combining a secondary amine catalyst for a Michael addition with an N-heterocyclic carbene (NHC) catalyst for an intramolecular cyclization can be envisioned to construct the functionalized cyclohexanone ring system from simple precursors. nih.gov The key challenge in such systems is ensuring the compatibility of all catalysts and intermediates. nih.gov Successful implementation of such a strategy would significantly streamline the synthesis.
Furthermore, exploring unconventional bond disconnections and new catalytic cycles can lead to more efficient syntheses. The use of rhodium(I) catalysis in domino addition-cyclization reactions of arylboronic acids with 1,3-diketones showcases how novel catalytic migrations can enable the formation of complex polycarbocycles. rsc.org Applying similar innovative thinking to the allylation of cyclohexanedione derivatives could unveil more direct and atom-economical routes to this compound.
Advanced Computational Modeling for Reaction Prediction and Rational Design
Computational chemistry has become an indispensable tool in modern synthetic chemistry. bohrium.com Methods such as Density Functional Theory (DFT) allow for the detailed study of reaction mechanisms, the identification of transition states, and the rationalization of stereochemical outcomes. researchgate.net This predictive power is crucial for the rational design of new catalysts and the optimization of reaction conditions. chemrxiv.org
In the context of synthesizing this compound, computational modeling can be used to:
Predict Enantioselectivity: By calculating the energy difference between the diastereomeric transition states leading to the different enantiomers, the stereochemical outcome of a catalytic asymmetric allylation can be predicted with increasing accuracy. bohrium.comchemrxiv.org
Design Novel Catalysts: Understanding the catalyst-substrate interactions at a molecular level allows for the in-silico design of new chiral ligands with improved selectivity and activity. This can significantly reduce the experimental effort required for catalyst development. bohrium.com
Elucidate Reaction Mechanisms: Computational studies can provide insights into complex reaction pathways, including those in multi-catalytic systems, helping to understand unexpected results and guide further experimentation. researchgate.net
The integration of computational modeling with machine learning and artificial intelligence is poised to further accelerate progress in this field, enabling high-throughput virtual screening of catalysts and reaction conditions. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-Allyl-3-hydroxycyclohexanone, and how can purity be validated?
Methodological Answer: The compound can be synthesized via allylation of 3-hydroxycyclohexanone using allyl halides or through cycloaddition reactions involving allyl esters (e.g., allyl methacrylate) and cyclic ketones . Purity validation requires 1H NMR spectroscopy to confirm structural integrity, with key peaks expected at δ 5.8–5.2 (allyl protons), δ 2.6–2.3 (cyclohexanone protons), and δ 2.0–1.2 (hydroxy and methylene groups) . Coupled techniques like GC-MS or HPLC (>95% purity threshold) are recommended for quantitative analysis.
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer: Store under inert gas (N₂/Ar) at −20°C in amber glass vials to avoid light-induced oxidation. Use desiccants to mitigate hygroscopicity. PPE (gloves, goggles, lab coat) is mandatory due to potential skin/eye irritation, as outlined in GHS Category 2 hazard guidelines .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign allyl (C=C) and cyclohexanone (C=O) moieties; compare with databases like PubChem .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (theoretical: ~154.2 g/mol) and fragmentation patterns .
Q. What are the reported bioactivities of this compound, and how are they assayed?
Methodological Answer: While specific bioactivity data for this compound is limited, structurally related cyclohexanones exhibit antimicrobial or enzyme-inhibitory properties. Assays include:
Q. How can researchers mitigate risks of side reactions during derivatization?
Methodological Answer: Control reaction conditions (temperature, solvent polarity) to minimize unwanted aldol condensation or over-oxidation. For example, use mild oxidizing agents (e.g., PCC for alcohol-to-ketone conversions) and monitor via TLC .
Advanced Research Questions
Q. How do reaction mechanisms differ between acid- and base-catalyzed transformations of this compound?
Methodological Answer:
Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use variable-temperature NMR to probe rotational barriers or employ synchrotron X-ray diffraction for high-resolution crystallography .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
Methodological Answer:
Q. How can researchers analyze kinetic isotope effects (KIEs) in dehydrogenation reactions?
Methodological Answer:
- Deuterium labeling : Substitute hydroxyl protons with deuterium to study H/D exchange rates via 2H NMR.
- Computational modeling : Compare experimental KIEs with DFT-calculated activation energies .
Q. What toxicological data gaps exist for this compound, and how can they be addressed?
Methodological Answer: Limited ecotoxicological data require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
